molecular formula C5H11NO B3431718 4-Amino-2-methylenebutan-1-ol CAS No. 925915-06-6

4-Amino-2-methylenebutan-1-ol

Cat. No.: B3431718
CAS No.: 925915-06-6
M. Wt: 101.15 g/mol
InChI Key: RTCQIVBCNHJCJL-UHFFFAOYSA-N
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Description

4-Amino-2-methylenebutan-1-ol is an organic compound with the molecular formula C5H11NO. It is a versatile chemical used in various fields, including pharmaceuticals, organic synthesis, and industrial applications. This compound is characterized by the presence of an amino group and a methylene group attached to a butanol backbone, making it a valuable intermediate in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-methylenebutan-1-ol can be achieved through several methods. One common approach involves the reaction of 4-chloro-2-methylenebutan-1-ol with ammonia or an amine under controlled conditions. This reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the substitution of the chlorine atom with an amino group.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The use of catalysts and continuous flow reactors can enhance the efficiency of the synthesis process, making it suitable for commercial production.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-methylenebutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Ammonia (NH3), primary or secondary amines

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-Amino-2-methylenebutan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including potential drug candidates.

    Industry: The compound is utilized in the production of specialty chemicals and as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of 4-Amino-2-methylenebutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the methylene group can participate in various chemical reactions, altering the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-methylbutan-2-ol
  • 4-Amino-2-butanol
  • 4-Amino-2-methyl-1-butanol

Uniqueness

4-Amino-2-methylenebutan-1-ol is unique due to the presence of both an amino group and a methylene group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields.

Properties

IUPAC Name

4-amino-2-methylidenebutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-5(4-7)2-3-6/h7H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCQIVBCNHJCJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCN)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925915-06-6
Record name 4-amino-2-methylenebutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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